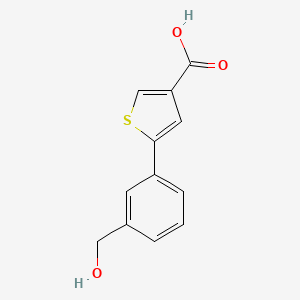
N-(4-cyclopropylbenzyl)-N-methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyclopropylbenzyl)-N-methylamine is an organic compound characterized by the presence of a cyclopropyl group attached to a benzyl moiety, which is further connected to a methylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyclopropylbenzyl)-N-methylamine typically involves the following steps:
Formation of 4-cyclopropylbenzyl chloride: This can be achieved by reacting 4-cyclopropylbenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.
N-alkylation: The resulting 4-cyclopropylbenzyl chloride is then reacted with methylamine in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
化学反应分析
Types of Reactions
N-(4-cyclopropylbenzyl)-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of N-substituted derivatives.
科学研究应用
N-(4-cyclopropylbenzyl)-N-methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which N-(4-cyclopropylbenzyl)-N-methylamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and benzyl groups can influence the compound’s binding affinity and specificity, while the methylamine group can participate in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
N-(4-methylbenzyl)-N-methylamine: Similar structure but with a methyl group instead of a cyclopropyl group.
N-(4-chlorobenzyl)-N-methylamine: Contains a chlorine atom instead of a cyclopropyl group.
N-(4-fluorobenzyl)-N-methylamine: Features a fluorine atom in place of the cyclopropyl group.
Uniqueness
N-(4-cyclopropylbenzyl)-N-methylamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles compared to its analogs.
属性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC 名称 |
1-(4-cyclopropylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H15N/c1-12-8-9-2-4-10(5-3-9)11-6-7-11/h2-5,11-12H,6-8H2,1H3 |
InChI 键 |
NAMKXZMOGQDBQN-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=CC=C(C=C1)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


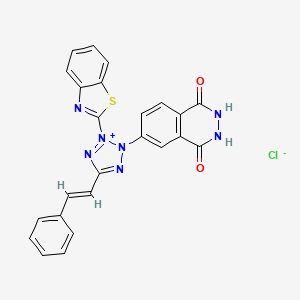

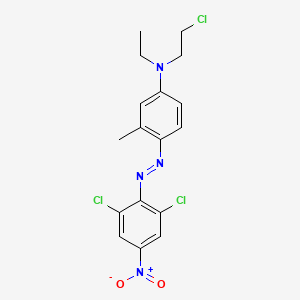

![2-[4-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B12064709.png)


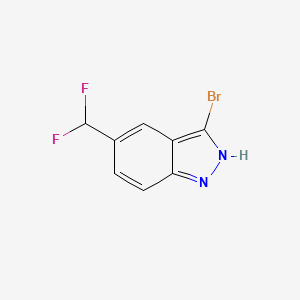
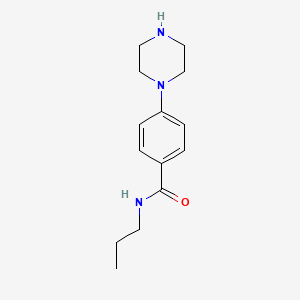
![3,6-Dichloro-N-[(3R)-piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12064739.png)

